molecular formula C20H14Cl2N4O2S B12366043 Neuraminidase-IN-17

Neuraminidase-IN-17

Cat. No.: B12366043
M. Wt: 445.3 g/mol
InChI Key: UKSKFXDDKGSACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-17 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host . This compound has garnered significant attention due to its potential in treating influenza infections and its role in antiviral drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-17 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Neuraminidase-IN-17 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity .

Scientific Research Applications

Neuraminidase-IN-17 has a wide range of applications in scientific research:

Mechanism of Action

Neuraminidase-IN-17 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The molecular targets include the catalytic residues of neuraminidase, and the pathways involved are those related to viral replication and release .

Comparison with Similar Compounds

Uniqueness: Neuraminidase-IN-17 is unique due to its high potency and specificity for the neuraminidase enzyme. It also exhibits a broader spectrum of activity against various influenza strains compared to other inhibitors .

Properties

Molecular Formula

C20H14Cl2N4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-[(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H14Cl2N4O2S/c21-15-5-3-12(8-16(15)22)10-24-18(27)11-29-20-26-25-19(28-20)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)

InChI Key

UKSKFXDDKGSACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)SCC(=O)NCC4=CC(=C(C=C4)Cl)Cl)N=C1

Origin of Product

United States

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